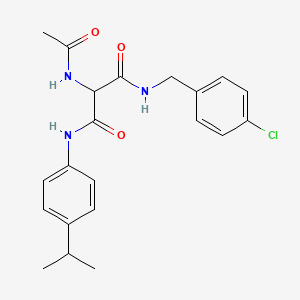

![molecular formula C16H13N3O3 B3007348 (E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide CAS No. 2321343-06-8](/img/structure/B3007348.png)

(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines can be synthesized through various methods. Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results . Ab initio UHF calculations predicted the neutral azetidin-1-yl radical to have a puckered ring structure .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique

Chemical Synthesis and Drug Discovery

(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide is part of a class of chemicals that can be synthesized using a radical addition method known as the Minisci reaction. This method is instrumental in introducing oxetane or azetidine groups into heteroaromatic systems, which are significant in drug discovery. This process has been used in the synthesis of several important pharmaceuticals, including the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).

Antimicrobial and Antitubercular Activities

Research has demonstrated that azetidinone analogues, like those derived from this compound, can exhibit significant antimicrobial and antitubercular activities. For instance, pyrimidine-azetidinone analogues have shown promising results against bacterial and fungal strains, and even in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Synthesis of Novel Compounds for Pharmacological Studies

The compound is also a precursor in the synthesis of various novel compounds. For example, derivatives of 2-azetidinone have been synthesized and showed excellent antibacterial and antifungal activities, indicating their potential in pharmacological applications (Ayyash & Habeeb, 2019).

Anticonvulsant and Anti-inflammatory Applications

Further applications include the potential use in anticonvulsant and anti-inflammatory treatments. Synthesized azetidinone derivatives have shown promise in central nervous system depressant tests and specific models for seizure and neurotoxicity screening (Ghodke et al., 2017). Additionally, indolyl azetidinones have been prepared and tested for their anti-inflammatory activity, showing potential for use in this area as well (Kalsi et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c17-9-12(15(18)20)7-11-6-10-2-3-13(19-4-1-5-19)8-14(10)22-16(11)21/h2-3,6-8H,1,4-5H2,(H2,18,20)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUFSVRPYXSWCJ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)

![Ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate](/img/structure/B3007271.png)

![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)

![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

![4-CYANO-N-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]BENZAMIDE](/img/structure/B3007284.png)

![1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B3007285.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)